![molecular formula C36H48Br3O6P B12619866 Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane CAS No. 918323-18-9](/img/structure/B12619866.png)
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is a complex organophosphorus compound characterized by its unique structure, which includes bromine and isopropyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane typically involves the reaction of 2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including halogenation, etherification, and phosphination.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Applications De Recherche Scientifique
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparaison Avec Des Composés Similaires
- Tris{4-(5-bromothiophen-2-yl)phenyl}amine
- Tris{4-(5-bromothiophen-2-yl)phenyl}phosphane
Comparison: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, which may lack these substituents and therefore exhibit different reactivity and applications.
Propriétés
Numéro CAS |
918323-18-9 |
|---|---|
Formule moléculaire |
C36H48Br3O6P |
Poids moléculaire |
847.4 g/mol |
Nom IUPAC |
tris[2-bromo-4,5-di(propan-2-yloxy)phenyl]phosphane |
InChI |
InChI=1S/C36H48Br3O6P/c1-19(2)40-28-13-25(37)34(16-31(28)43-22(7)8)46(35-17-32(44-23(9)10)29(14-26(35)38)41-20(3)4)36-18-33(45-24(11)12)30(15-27(36)39)42-21(5)6/h13-24H,1-12H3 |
Clé InChI |
CKDODXNRFAOOOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1OC(C)C)Br)P(C2=C(C=C(C(=C2)OC(C)C)OC(C)C)Br)C3=C(C=C(C(=C3)OC(C)C)OC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


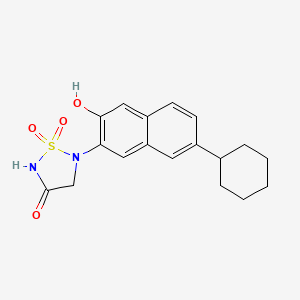
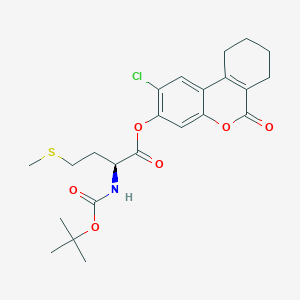

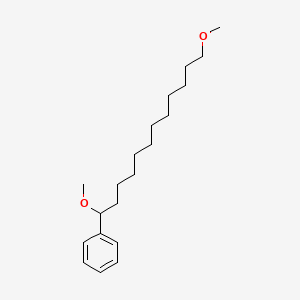
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
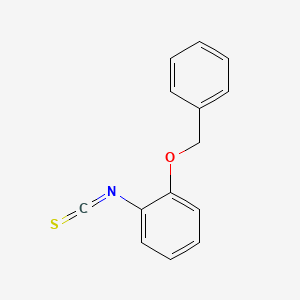

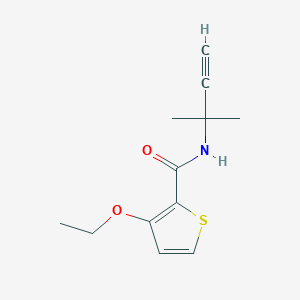
![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)
![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
